Boc-Leu-Pro-OH

描述

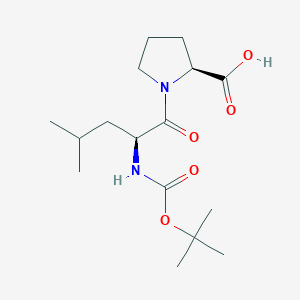

Boc-Leu-Pro-OH, also known as N-tert-Butoxycarbonyl-L-leucyl-L-proline, is a synthetic dipeptide. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound consists of leucine and proline amino acids, with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino terminus. This protecting group is crucial in peptide synthesis as it prevents unwanted side reactions during the coupling process.

准备方法

Synthetic Routes and Reaction Conditions

Boc-Leu-Pro-OH can be synthesized through a series of steps involving the protection and coupling of amino acids. One common method involves the following steps:

Protection of Leucine: Leucine is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form

生物活性

Boc-Leu-Pro-OH, a synthetic peptide derivative, has garnered attention for its biological activities, particularly in pharmacological and biochemical applications. This article delves into the compound's synthesis, biological activity, and relevant research findings.

1. Synthesis of this compound

This compound is synthesized through standard peptide coupling techniques. The process typically involves:

- Protection of Amino Acids: The amino acids leucine (Leu) and proline (Pro) are protected using a tert-butyloxycarbonyl (Boc) group.

- Coupling Reaction: The protected amino acids are coupled using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like TEA (triethylamine) to form the dipeptide .

- Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) to yield the final product, this compound.

2. Biological Activity

This compound exhibits various biological activities, which can be categorized as follows:

2.1 Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been shown to inhibit the growth of Leishmania parasites, making it a potential candidate for developing treatments against leishmaniasis .

2.2 Anticancer Properties

Studies have highlighted the anticancer potential of this compound. In vitro tests revealed moderate activity against human tumor cell lines, particularly in leukemia models . This suggests that the compound may interfere with cancer cell proliferation.

2.3 Mechanistic Insights

The compound's mechanism of action involves inhibition of specific kinases, which play a crucial role in cellular signaling pathways associated with growth and proliferation . This inhibition may contribute to its observed anticancer and antiparasitic effects.

3. Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

4. Conclusion

This compound is a promising compound with notable biological activities, particularly in antimicrobial and anticancer domains. Its ability to inhibit key enzymes involved in cellular processes positions it as a valuable candidate for further research and potential therapeutic applications.

5. Future Directions

Future research should focus on:

- Expanding the understanding of its mechanism of action.

- Conducting in vivo studies to evaluate its efficacy and safety profiles.

- Exploring modifications to enhance its bioactivity and selectivity against target pathogens or cancer cells.

科学研究应用

Biological Activities

Boc-Leu-Pro-OH exhibits several biological activities that have been documented in various studies:

Antimicrobial Activity

Research has shown that this compound inhibits the growth of Leishmania parasites, suggesting its potential as a treatment for leishmaniasis. Its mechanism involves inhibiting protein kinase C, which is crucial for the growth and proliferation of these parasites .

Anticancer Properties

The compound has demonstrated moderate activity against human tumor cell lines, particularly in leukemia models. This anticancer activity is attributed to its ability to interfere with cellular signaling pathways by inhibiting specific kinases involved in cell growth and proliferation .

Mechanistic Insights

The inhibition of protein kinase C by this compound prevents phosphorylation events that are vital for various cellular processes, contributing to its observed biological effects .

Case Studies and Research Findings

Several studies have highlighted the applications and effects of this compound:

- A study on cyclopolypeptides utilized this compound in synthesizing tetrapeptide units, demonstrating its utility in complex peptide structures .

- Research has indicated that this compound can inhibit angiogenic activity mediated by heparin-binding growth factors, further illustrating its potential therapeutic applications.

- In vitro studies revealed that this compound could modulate cellular responses under oxidative stress conditions, enhancing cell survival through modulation of apoptotic pathways .

属性

IUPAC Name |

(2S)-1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O5/c1-10(2)9-11(17-15(22)23-16(3,4)5)13(19)18-8-6-7-12(18)14(20)21/h10-12H,6-9H2,1-5H3,(H,17,22)(H,20,21)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCSBUBELIDSKW-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365179 | |

| Record name | Boc-Leu-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64205-66-9 | |

| Record name | Boc-Leu-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Boc-Leu-Pro-OH in the synthesis of sarcodactylamide?

A1: this compound serves as a key building block in the solution-phase synthesis of sarcodactylamide. This protected dipeptide, consisting of Leucine (Leu) and Proline (Pro) amino acids, is coupled with another dipeptide methyl ester, Trp-Leu-OMe, to form a tetrapeptide unit. This process, repeated with a second pair of dipeptides, ultimately leads to the formation of the linear octapeptide precursor for sarcodactylamide [].

Q2: Are there any specific advantages to using the Boc protecting group in this synthesis?

A2: While the research paper doesn't explicitly compare different protecting groups, the use of the Boc (tert-butyloxycarbonyl) group is common in peptide synthesis due to its stability under various reaction conditions and its relatively easy removal. This selective deprotection allows for controlled elongation of the peptide chain during synthesis [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。